molecular formula C20H17N3O5S2 B11120920 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Cat. No.: B11120920
M. Wt: 443.5 g/mol
InChI Key: OOHYCPFCUWIZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, a thiadiazole ring, and various functional groups such as hydroxy, methoxy, and methylsulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione involves multiple steps, including the formation of the pyrrolidine-2,3-dione core, the introduction of the thiadiazole ring, and the addition of functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce diols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione lies in its combination of functional groups and rings, which provide a distinct set of chemical and biological properties

Properties

Molecular Formula

C20H17N3O5S2

Molecular Weight

443.5 g/mol

IUPAC Name

4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H17N3O5S2/c1-10-7-8-13(28-10)16(24)14-15(11-5-4-6-12(9-11)27-2)23(18(26)17(14)25)19-21-22-20(29-3)30-19/h4-9,15,25H,1-3H3

InChI Key

OOHYCPFCUWIZOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)C4=NN=C(S4)SC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.